molecular formula C13H19NO2 B1522478 2-Phenyl-1-(3-piperidinyl)ethanone hydrate CAS No. 1269054-13-8

2-Phenyl-1-(3-piperidinyl)ethanone hydrate

Cat. No.: B1522478
CAS No.: 1269054-13-8
M. Wt: 221.29 g/mol
InChI Key: ZYXVJGLPWWOVCO-UHFFFAOYSA-N
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Description

2-Phenyl-1-(3-piperidinyl)ethanone hydrate is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol . It is a solid compound that is often used in various chemical and pharmaceutical research applications. The compound consists of a phenyl group attached to an ethanone moiety, which is further connected to a piperidine ring. The hydrate form indicates the presence of water molecules in its crystalline structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-(3-piperidinyl)ethanone hydrate typically involves the reaction of phenylacetic acid with piperidine under specific conditions. One common method includes the use of a catalyst such as methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to facilitate the reaction . The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving condensation and cyclization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems . The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-(3-piperidinyl)ethanone hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated or nitrated phenyl derivatives

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(3-piperidinyl)ethanone hydrate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their catalytic activity and leading to changes in metabolic pathways . Additionally, it may bind to receptors on cell surfaces, modulating signal transduction processes and influencing cellular responses . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-1-(3-piperidinyl)ethanone hydrate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and pharmacological effects . These differences make it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-phenyl-1-piperidin-3-ylethanone;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.H2O/c15-13(12-7-4-8-14-10-12)9-11-5-2-1-3-6-11;/h1-3,5-6,12,14H,4,7-10H2;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXVJGLPWWOVCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)CC2=CC=CC=C2.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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